molecular formula C16H17F3N2O2S B7047417 N,3,4-trimethyl-N-[[2-(trifluoromethyl)pyridin-3-yl]methyl]benzenesulfonamide

N,3,4-trimethyl-N-[[2-(trifluoromethyl)pyridin-3-yl]methyl]benzenesulfonamide

Cat. No.: B7047417
M. Wt: 358.4 g/mol
InChI Key: YNDQAFNFJRTZBA-UHFFFAOYSA-N
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Description

N,3,4-trimethyl-N-[[2-(trifluoromethyl)pyridin-3-yl]methyl]benzenesulfonamide is a complex organic compound that features a sulfonamide group attached to a benzene ring, which is further substituted with methyl groups and a trifluoromethyl-pyridine moiety

Properties

IUPAC Name

N,3,4-trimethyl-N-[[2-(trifluoromethyl)pyridin-3-yl]methyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F3N2O2S/c1-11-6-7-14(9-12(11)2)24(22,23)21(3)10-13-5-4-8-20-15(13)16(17,18)19/h4-9H,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNDQAFNFJRTZBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N(C)CC2=C(N=CC=C2)C(F)(F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,3,4-trimethyl-N-[[2-(trifluoromethyl)pyridin-3-yl]methyl]benzenesulfonamide typically involves multi-step organic reactions. One common approach is the sulfonation of a benzene derivative followed by the introduction of the trifluoromethyl-pyridine moiety through nucleophilic substitution reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are carefully controlled to maximize yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N,3,4-trimethyl-N-[[2-(trifluoromethyl)pyridin-3-yl]methyl]benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

N,3,4-trimethyl-N-[[2-(trifluoromethyl)pyridin-3-yl]methyl]benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N,3,4-trimethyl-N-[[2-(trifluoromethyl)pyridin-3-yl]methyl]benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-N-[[2-(trifluoromethyl)pyridin-3-yl]methyl]benzenesulfonamide
  • 3,4-dimethyl-N-[[2-(trifluoromethyl)pyridin-3-yl]methyl]benzenesulfonamide

Uniqueness

N,3,4-trimethyl-N-[[2-(trifluoromethyl)pyridin-3-yl]methyl]benzenesulfonamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the trifluoromethyl group and the pyridine moiety can enhance its stability and binding affinity to molecular targets, making it a valuable compound for various applications.

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